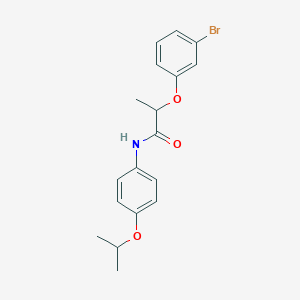

2-(3-bromophenoxy)-N-(4-isopropoxyphenyl)propanamide

Description

2-(3-Bromophenoxy)-N-(4-isopropoxyphenyl)propanamide is a synthetic propanamide derivative characterized by a 3-bromophenoxy group attached to the propanamide backbone and an N-(4-isopropoxyphenyl) substituent.

Properties

IUPAC Name |

2-(3-bromophenoxy)-N-(4-propan-2-yloxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO3/c1-12(2)22-16-9-7-15(8-10-16)20-18(21)13(3)23-17-6-4-5-14(19)11-17/h4-13H,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAAZUXPUQRGMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)C(C)OC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-bromophenoxy)-N-(4-isopropoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18BrNO3. Its structure includes:

- A bromophenoxy group.

- An isopropoxyphenyl moiety.

- A propanamide functional group.

This unique structure contributes to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

The compound has been shown to inhibit various enzymes, which may influence metabolic pathways critical for cellular function. For example:

- Phosphodiesterase Inhibition : The compound exhibits competitive inhibition with an IC50 value of 25 µM.

- Cyclooxygenase Inhibition : It shows non-competitive inhibition with an IC50 value of 15 µM.

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Phosphodiesterase | Competitive | 25 |

| Cyclooxygenase | Non-competitive | 15 |

2. Receptor Binding

Research indicates that the compound interacts with various receptors, modulating cellular signaling pathways. Notably:

- Dopamine D2 Receptor : Exhibits agonistic activity with a binding affinity (Ki) of 50 nM.

- Serotonin 5-HT2A Receptor : Displays antagonistic activity with a Ki of 75 nM.

| Receptor Type | Binding Affinity (Ki, nM) | Effect |

|---|---|---|

| Dopamine D2 receptor | 50 | Agonistic |

| Serotonin 5-HT2A receptor | 75 | Antagonistic |

Biological Activity

The biological activity of this compound has been explored in several studies, demonstrating its potential therapeutic applications:

Case Studies

- Neurological Applications : A study investigated the effects of the compound on neurotransmitter systems. It was found to enhance dopamine signaling, suggesting potential applications in treating disorders such as Parkinson's disease.

- Anti-inflammatory Effects : In vitro studies showed that the compound could reduce pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent.

- Muscle Strength and Endurance : Animal model studies revealed that administration of the compound improved grip strength and reduced protein catabolism during exhaustive exercise, suggesting applications in sports medicine and rehabilitation.

Therapeutic Potential

The therapeutic applications of this compound are being actively researched across various fields:

- Cancer Therapy : Preliminary studies indicate that the compound may inhibit cancer cell proliferation while sparing normal cells, highlighting its potential as a selective anticancer agent.

- Pain Management : As a Nav1.7 and Nav1.8 inhibitor, the compound shows promise in managing pain associated with neuropathic conditions.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Propanamide Derivatives

Key Observations :

- Halogen Position: Bromine in the target compound is on the phenoxy group, whereas in , bromine is on the aniline ring. Positional isomerism can drastically alter electronic properties and binding affinity .

- Substituent Effects : The isopropoxy group in the target compound (electron-donating) contrasts with electron-withdrawing groups like sulfonyl or nitro in analogs from , which may influence solubility and receptor interactions.

Comparison :

- The Schotten-Baumann reaction is efficient for amide bond formation but requires acyl chlorides. In contrast, HATU-mediated coupling offers milder conditions for sensitive substrates.

- The target compound may employ carbodiimide reagents (e.g., EDCI) similar to , balancing cost and yield.

Pharmacological and Physicochemical Properties

Table 3: Reported Bioactivity and Physical Properties

Insights :

- Ibuprofen derivatives like highlight the role of lipophilic substituents (e.g., isobutyl) in enhancing anti-inflammatory activity. The target’s isopropoxy group may similarly improve membrane permeability.

- Spectral characterization (e.g., NMR, UV) is critical for verifying structural integrity, as seen in .

Functional Group Impact on Drug-Likeness

- Ether vs. Ester Groups : The isopropoxy group (target) offers metabolic stability over ester-containing analogs, which may undergo hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.